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1.0 Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by
immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2]
The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the
disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its
pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies.
Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound
belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory
and anti-fibrotic effects in various preclinical models of autoimmune disease and has been
investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a
comprehensive overview of Paquinimod, focusing on its mechanism of action, preclinical data
in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and
drug development professionals.

2.0 Mechanism of Action

Paquinimod's primary mechanism of action involves targeting the S100A9 protein, a damage-
associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer
with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells
like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and
activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor
for Advanced Glycation End products (RAGE).[6][7][8][9]
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This interaction on myeloid cells triggers downstream signaling cascades, including the NF-kB
pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines,
leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the
context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into
collagen-producing myofibroblasts.

Paquinimod binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6]
[7][9] By blocking this critical signaling axis, Paquinimod modulates the innate immune
response, reduces the infiltration and activation of myeloid cells, and subsequently dampens

the downstream fibrotic processes.[3][6]
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Diagram 1. Paquinimod's inhibitory action on the S100A9-TLR4 signaling pathway.

3.0 Preclinical Evidence

Paquinimod has demonstrated significant anti-fibrotic activity across multiple, well-
characterized animal models of fibrosis.

3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)

The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis
resembling human SSc.[1] Studies using this model have provided key insights into
Paquinimod's in vivo efficacy.

Experimental Protocol:
e Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]

o Treatment: Paquinimod was administered in the drinking water at doses of 5 or 25
mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]

e Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.

o

Histology: Skin thickness was measured from tissue sections.
o Immunohistochemistry: The number of a-SMA positive myofibroblasts was quantified.[1]

o Biochemistry: Total collagen content in skin biopsies was determined using a
hydroxyproline assay.[1]

o Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and
inflammatory markers.[1]

o Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was
analyzed.[1]
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 Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for
comparisons between groups.[1]

Table 1: Summary of Paquinimod Efficacy in the Tsk-1 Mouse Model

Paquinimod (5-25

Parameter Vehicle Control Outcome
mgl/kg/day)
. . Significantly Anti-fibrotic
Skin Thickness Increased
Reduced effect[1]
) Significantly o
Myofibroblast Count Elevated Anti-fibrotic effect[1]
Decreased
Hydroxyproline Significantly Reduced collagen
Elevated "
Content Decreased deposition[1]
Macrophage o Shift towards M1 Immunomodulatory
Pro-fibrotic M2
Phenotype phenotype effect[1]
Inhibition of pro-
TGF-3 Response Increased Reduced

fibrotic signaling[1]

| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |
3.2 Efficacy in Chemically-Induced Fibrosis Models
3.2.1 Bleomycin-Induced Lung Fibrosis

The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin
and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin
administration induces an inflammatory response that progresses to fibrosis.[14]

Experimental Protocol:

e Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to
induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections
of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]
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» Treatment: Paquinimod administration is typically initiated concurrently with or shortly after
the first BLM injection.[11]

e Endpoints:

o Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of
fibrotic changes.[11]

o Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total
collagen.[11][15]

o Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells
(e.g., lymphocytes, neutrophils) in the BALF are counted.[11][15]

o Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition
(EndMT), such as a-SMA, and other fibrotic markers is performed.[11][16]

 Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or
appropriate non-parametric tests.[16]
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Diagram 2. General experimental workflow for a preclinical fibrosis model.

Table 2: Summary of Paquinimod Efficacy in Bleomycin-Induced Lung Fibrosis
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Bleomycin +

Parameter Bleomycin Control o Outcome
Paquinimod
Fibrotic - .
) i Anti-fibrotic
Pathological Severe Ameliorated
effect[11]
Changes
Lung Hydroxyproline o o Reduced collagen
Significantly Increased  Significantly Reduced .
Content deposition[11][15]
BALF Lymphocytes & Anti-inflammatory
) Increased Reduced
Neutrophils effect[11][15]

| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key
fibrotic process[11] |

3.2.2 Liver Fibrosis (N-IF Mouse Model)

To demonstrate broader anti-fibrotic potential, Paquinimod was tested in the NOD-
Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver
inflammation and fibrosis.[4][17]

Experimental Protocol:
e Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]
e Treatment: Paquinimod was administered for 4 to 10 weeks, starting after disease onset.[4]

e Endpoints:

o

Histology: Liver sections were stained with Masson's trichrome to visualize collagen
deposits.[4]

o

Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]

[¢]

Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-
like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]
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Table 3: Summary of Paquinimod Efficacy in the N-IF Liver Fibrosis Model

Untreated N-IF Paquinimod-
Parameter . . Outcome
Mice Treated N-IF Mice
. . ] . o Reversal of
Liver Fibrosis Established and Significantly .
) established
(Collagen) Progressive Reduced . .
fibrosis[4][17]
Liver Inflammation o Anti-inflammatory
Increased Significantly Reduced
(CD45+ cells) effect[4]
) Myeloid cell
CD11b+ Myeloid Cells  Increased Reduced )
modulation[4]

| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic

phenotype[17] |
4.0 Clinical Studies in Systemic Sclerosis

The preclinical findings prompted investigation of Paquinimod in SSc patients. A key study
was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]

4.1 Phase 2a Biomarker Study (NCT01487551)

This multicenter, open-label, single-arm study provided the first human data for Paquinimod in
an SSc population.[6][18][19]

Experimental Protocol:

o Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and
completed the study.[3][18]

o Treatment: Patients received 3 mg/day of oral Paquinimod for 8 weeks, followed by a 4-
week follow-up period.[3][18]

e Endpoints & Assessments:
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o Primary: Changes in disease-related biomarkers.

o Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3]
[18] Myofibroblast counts were determined by immunohistochemical staining for a-SMA.[6]
Gene expression analysis (e.g., for type | IFN-regulated genes, CCR2) was performed
using real-time PCR.[6]

o Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was
analyzed for chemokine (C-C maotif) ligand 2 (CCL2) levels.[18] Plasma was assessed for
type | interferon (IFN) activity.[18]

o Safety: Adverse events (AES) were monitored throughout the study.[18]

o Clinical: Modified Rodnan Skin Score (mMRSS) and Quality of Life (QoL) were assessed as
secondary endpoints.[6][18]

Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline
and end-of-treatment values.[20]
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Diagram 3. Workflow of the NCT01487551 open-label clinical trial.

Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results
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Week 8 (End of

Parameter Baseline Outcome
Treatment)
Efficacy Biomarkers
Myofibroblast Count Median reduction of Suggests anti-fibrotic
) Reference o
(Skin) 10% (p=0.023) activity[3][18]
] Modulation of a key
Reduced in 7 of 9 o
Serum CCL2 Level Reference ] pro-fibrotic
patients _
chemokine[18]
Type | IFN Activity Trend towards Suggests modulation
_ Reference _ . , :
(Skin Genes) reduction of innate immunity[18]
Pro-fibrotic Gene )
_ Target engagement in
Expression (e.g., Reference Down-regulated

CCR2)

skin[6]

Modified Rodnan Skin
Score (MRSS)

28 £ 10 (mean £ SD)

No significant change

Expected for a short-
term biomarker
study[6][18]

Safety

Adverse Events (AES)

N/A

Mild to moderate

Well-tolerated[6][18]

| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |

5.0 Summary and Future Directions

Paquinimod is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a
key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies
have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of
scleroderma, lung, and liver fibrosis. These studies show that Paquinimod can reduce
collagen deposition, decrease myofibroblast numbers, and modulate the immune environment
by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]

The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and
short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type
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driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated
genes, suggests that Paquinimod exerts a pharmacological effect in SSc patients.[3][6][18]
The drug was also found to be well-tolerated.[18]

Together, the data support the continued investigation of Paquinimod as a potential therapy for
systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebo-
controlled clinical trials of longer duration to definitively establish the clinical efficacy of
Paquinimod on skin and internal organ fibrosis, building upon the promising biomarker and
preclinical results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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